![molecular formula C9H10N2 B3050090 2-Ethyl-1H-pyrrolo[2,3-b]pyridine CAS No. 23612-49-9](/img/structure/B3050090.png)
2-Ethyl-1H-pyrrolo[2,3-b]pyridine
Overview
Description
2-Ethyl-1H-pyrrolo[2,3-b]pyridine is a chemical compound with the molecular formula C9H10N2 . It has an average mass of 146.189 Da and a monoisotopic mass of 146.084396 Da .
Synthesis Analysis
A series of 1H-pyrrolo[2,3-b]pyridine derivatives have been synthesized and evaluated for their biological activities . The introduction of a carbamoyl group to the C5-position and substitution of a cyclohexylamino group at the C4-position of the 1H-pyrrolo[2,3-b]pyridine ring led to a large increase in JAK3 inhibitory activity .Molecular Structure Analysis
The molecular structure of 2-Ethyl-1H-pyrrolo[2,3-b]pyridine consists of a pyrrolopyridine core with an ethyl group attached . The structure is also available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis
The 1H-pyrrolo[2,3-b]pyridines are shown to undergo nitration, nitrosation, bromination, iodination, and reaction with Mannich bases predominantly at the 3-position .Physical And Chemical Properties Analysis
2-Ethyl-1H-pyrrolo[2,3-b]pyridine has a molecular formula of C9H10N2, an average mass of 146.189 Da, and a monoisotopic mass of 146.084396 Da .Scientific Research Applications
Synthesis and Characterization
- Towards New Heterocycle-Based Molecules : The synthesis of 4-Chloro-2-(3-fluorophenyl)-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one, a compound related to 2-Ethyl-1H-pyrrolo[2,3-b]pyridine, involves hydride transfer reactions. This study provides insights into the structural characterization and reactivity of such compounds, contributing to the development of new heterocyclic molecules (Murthy et al., 2017).
Novel Synthetic Routes
- Convenient Synthetic Route to Substituted Pyrrolo[2,3-b]pyridines : A novel synthetic approach for creating 4-substituted pyrrolo[2,3-b]pyridines was developed. This includes a method to prepare an ethylene-bridged compound, offering a new pathway for synthesizing derivatives of 2-Ethyl-1H-pyrrolo[2,3-b]pyridine (Wilding et al., 2015).
Applications in Medicinal Chemistry
- Antiproliferative Agents : Research on thieno[2,3-b]pyridines, related to 2-Ethyl-1H-pyrrolo[2,3-b]pyridine, demonstrates their potential as potent antiproliferatives. Strategies to enhance water solubility of these compounds for clinical applications were explored, indicating their relevance in cancer treatment (Zafar et al., 2018).
Photophysical Properties
- Photophysical Behavior of Novel Derivatives : A 4-aza-indole derivative, closely related to 2-Ethyl-1H-pyrrolo[2,3-b]pyridine, demonstrated reverse solvatochromism and high quantum yield, suggesting its potential application in bio- or analytical sensors and optoelectronic devices (Bozkurt & Doğan, 2018).
Chemical Reactivity and Stability
- Reactivity and Stability Studies : Detailed investigations into the reactivity and stability of molecules similar to 2-Ethyl-1H-pyrrolo[2,3-b]pyridine were conducted using a combination of density functional theory (DFT) calculations and molecular dynamics (MD) simulations. This research aids in understanding the properties of these compounds for various applications (Murthy et al., 2017).
Development of New Drugs
- Synthesis of Nortopsentin Analogues : Synthesis of new 1H-pyrrolo[2,3-b]pyridine derivatives as nortopsentin analogues shows their effectiveness in reducing cell proliferation in models of diffuse malignant peritoneal mesothelioma (DMPM). This highlights their potential in developing new anti-cancer drugs (Carbone et al., 2013).
Semiconductor Materials
- Electrochemical and Self-Assembly Properties : The study of nitrogen-embedded small molecules, including derivatives of 1H-pyrrolo[2,3-b]pyridine, revealed their potential in semiconductor applications. The effect of chlorine atoms on their electrochemical, self-assembly, and carrier transport properties was particularly noted (Zhou et al., 2019).
Mechanism of Action
Future Directions
properties
IUPAC Name |
2-ethyl-1H-pyrrolo[2,3-b]pyridine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2/c1-2-8-6-7-4-3-5-10-9(7)11-8/h3-6H,2H2,1H3,(H,10,11) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPTVWPJFZZCZOI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(N1)N=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20343380 | |
Record name | 2-Ethyl-1H-pyrrolo[2,3-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20343380 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Ethyl-1H-pyrrolo[2,3-b]pyridine | |
CAS RN |
23612-49-9 | |
Record name | 2-Ethyl-1H-pyrrolo[2,3-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20343380 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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